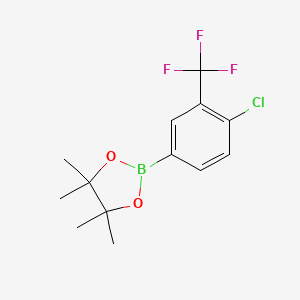

2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反应分析

Types of Reactions

2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)

Conditions: Typically performed in an organic solvent such as toluene or ethanol, under mild temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

科学研究应用

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

- Anticancer Agents : Studies have indicated that similar boron compounds can be designed to target cancer cells selectively. The trifluoromethyl group may contribute to the lipophilicity of the molecule, improving cell membrane permeability and enhancing efficacy against tumors .

- Antiviral Activity : Research into related compounds suggests potential antiviral properties, particularly against RNA viruses. Boron compounds have been noted for their ability to inhibit viral replication by interfering with viral RNA synthesis .

Materials Science

The unique structural features of this compound make it suitable for applications in materials science.

- Polymer Chemistry : The incorporation of boron into polymers can enhance thermal stability and mechanical strength. This compound can act as a cross-linking agent in the production of boron-containing polymers, which are used in high-performance materials .

- Sensors and Catalysts : Its reactivity allows for applications in sensor technology where it can be used to detect specific ions or molecules. Additionally, it may serve as a catalyst in organic reactions due to the electron-deficient nature of the boron atom .

Case Study 1: Synthesis of Anticancer Compounds

A study investigated the synthesis of novel anticancer agents using 2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as an intermediate. The resulting compounds showed significant cytotoxicity against various cancer cell lines. The research highlighted the importance of modifying the dioxaborolane structure to optimize therapeutic effects.

Case Study 2: Development of Boron-Based Polymers

In another study, researchers explored the use of this compound in developing high-performance polymers. The introduction of boron led to improved thermal properties and mechanical strength compared to traditional polymers. These materials demonstrated potential applications in aerospace and automotive industries where durability is critical.

作用机制

The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Transmetalation: The boronic ester reacts with the palladium catalyst to form a palladium-boron complex.

Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium center, forming a palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

相似化合物的比较

Similar Compounds

- 4-(Trifluoromethyl)phenylboronic acid

- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

- 4-(Trifluoromethyl)phenyl isothiocyanate

Uniqueness

2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it highly effective in forming carbon-carbon bonds .

生物活性

The compound 2-(4-Chloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H16ClF3B

- Molecular Weight : 300.64 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the boron atom plays a crucial role in its mechanism by forming stable complexes with biomolecules, influencing enzymatic activities and cellular pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction via caspase activation | |

| MCF-7 (Breast) | 10 | Inhibition of cell cycle progression | |

| HeLa (Cervical) | 20 | ROS generation leading to cell death |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it may inhibit the growth of certain bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Case Study 1: Anticancer Efficacy

In a study conducted on human lung cancer cells (A549), the compound was found to significantly reduce cell viability at concentrations as low as 15 µM. The mechanism was linked to the activation of caspases and subsequent apoptosis .

Case Study 2: Antimicrobial Properties

A separate investigation into the antimicrobial effects revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, it showed a lower MIC against S. aureus compared to E. coli, suggesting a selective inhibitory effect .

属性

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNMWVUQPRYIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590377 | |

| Record name | 2-[4-Chloro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-09-3 | |

| Record name | 2-[4-Chloro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。